AGK-2 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AGK-2 hydrochloride is a novel small molecule inhibitor that has been developed to target the sirtuin family of proteins. Sirtuins are a group of enzymes that are involved in various physiological processes, including aging, metabolism, and stress response. This compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

作用機序

Target of Action

AGK-2 hydrochloride is a potent and selective inhibitor of sirtuin 2 (SIRT2) . SIRT2 is a nicotinamide adenine dinucleotide (NAD)-dependent histone deacetylase (HDAC) that plays significant roles in neurodegeneration, aging, cell cycle progression, and tumorigenesis .

Mode of Action

This compound acts by reversibly inhibiting the activity of SIRT2 . It is cell-permeable and displays minimal activity against other sirtuins such as SIRT1 or SIRT3 . The inhibition of SIRT2 by this compound leads to an increase in the acetylation of tubulin heterodimers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the deacetylation of α-tubulin, a process regulated by SIRT2 . By inhibiting SIRT2, this compound disrupts this pathway, leading to increased acetylation of tubulin heterodimers . This can impact various cellular processes, including cell cycle progression and neurodegeneration .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies

Result of Action

The inhibition of SIRT2 by this compound has several molecular and cellular effects. It has been shown to protect dopaminergic neurons from α-synuclein-mediated toxicity in models of Parkinson’s disease . In cancer research, it has been found to decrease aldehyde dehydrogenase (ALDH1)+ cancer stem cells in primary breast cancer populations and decrease SIRT2-induced autophagy in human cancer cell lines .

生化学分析

Biochemical Properties

AGK-2 hydrochloride interacts with the enzyme SIRT2, inhibiting its activity . It has been found to have an IC50 value of 3.5 µM for SIRT2, indicating its high affinity for this enzyme . It is more than 15-fold selective for SIRT2 over other sirtuins such as SIRT1 and SIRT3 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been used in studies to rescue dopamine neurons from α-synuclein toxicity in models of Parkinson’s disease . It has also been found to induce cell death and decrease the intracellular ATP level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to SIRT2, inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression, as SIRT2 is involved in the deacetylation of histones, a process that regulates gene expression .

Temporal Effects in Laboratory Settings

For instance, it has been shown to induce cell death and decrease the intracellular ATP level .

Metabolic Pathways

This compound is involved in the metabolic pathway of SIRT2, a member of the histone deacetylase family . By inhibiting SIRT2, this compound can impact various metabolic processes regulated by this enzyme .

Subcellular Localization

Given its role as a SIRT2 inhibitor, it is likely that it localizes to the same subcellular compartments as SIRT2 .

特性

IUPAC Name |

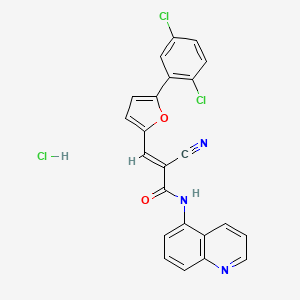

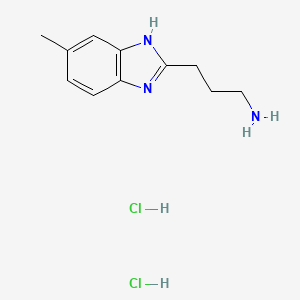

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2.ClH/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20;/h1-12H,(H,28,29);1H/b14-11+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHORANLPOZDNF-JHGYPSGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)

![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2399340.png)

![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)

![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)

![2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate](/img/structure/B2399345.png)